molecular formula C26H33N5O3 B10860508 (3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide

(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide

Cat. No.: B10860508
M. Wt: 463.6 g/mol
InChI Key: NDEORODKVUYMFQ-SFTDATJTSA-N
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Preparation Methods

The synthesis of GSK791 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by functional group modifications to achieve the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

GSK791 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water. Common reagents include acids and bases.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GSK791 is used in various scientific research applications, including:

    Chemistry: It serves as a negative control in studies investigating the activity of BET domain inhibitors.

    Biology: It is used to study the role of BET domain proteins in gene regulation and cellular processes.

    Medicine: It helps in understanding the therapeutic potential of BET domain inhibitors in treating diseases such as cancer and inflammation.

    Industry: It is used in the development of new drugs and chemical probes for research purposes.

Mechanism of Action

GSK791 acts as a negative control by not inhibiting the BET domain proteins. This allows researchers to compare the effects of active inhibitors, such as GSK789, with those of the inactive compound. The molecular targets and pathways involved include the bromodomain-containing proteins, which play a crucial role in regulating gene transcription by binding to acetylated histones .

Comparison with Similar Compounds

GSK791 is compared with other similar compounds, such as GSK789 and GSK778. While GSK789 is a selective inhibitor of BET domain proteins, GSK791 serves as a negative control, highlighting its uniqueness in research applications. Similar compounds include:

GSK791’s role as a negative control makes it an essential tool in validating the specificity and efficacy of BET domain inhibitors in scientific studies.

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

(3S,4S)-N-cyclohexyl-4-[[5-(furan-2-yl)-3-methyl-2-oxo-1H-1,7-naphthyridin-8-yl]amino]-1-methylpiperidine-3-carboxamide

InChI

InChI=1S/C26H33N5O3/c1-16-13-18-19(22-9-6-12-34-22)14-27-24(23(18)30-25(16)32)29-21-10-11-31(2)15-20(21)26(33)28-17-7-4-3-5-8-17/h6,9,12-14,17,20-21H,3-5,7-8,10-11,15H2,1-2H3,(H,27,29)(H,28,33)(H,30,32)/t20-,21-/m0/s1

InChI Key

NDEORODKVUYMFQ-SFTDATJTSA-N

Isomeric SMILES

CC1=CC2=C(C(=NC=C2C3=CC=CO3)N[C@H]4CCN(C[C@@H]4C(=O)NC5CCCCC5)C)NC1=O

Canonical SMILES

CC1=CC2=C(C(=NC=C2C3=CC=CO3)NC4CCN(CC4C(=O)NC5CCCCC5)C)NC1=O

Origin of Product

United States

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